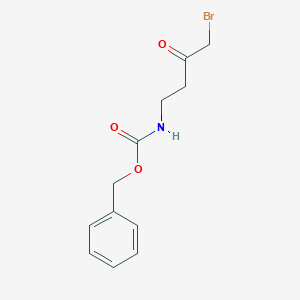

(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester

Description

Properties

Molecular Formula |

C12H14BrNO3 |

|---|---|

Molecular Weight |

300.15 g/mol |

IUPAC Name |

benzyl N-(4-bromo-3-oxobutyl)carbamate |

InChI |

InChI=1S/C12H14BrNO3/c13-8-11(15)6-7-14-12(16)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16) |

InChI Key |

ZODIUSPBGUKUAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of Preformed Carbamate Intermediates

A common approach involves introducing bromine at the terminal position of a preassembled carbamate. For example, tert-butyl N-(4-oxo-4-phenylbutyl)carbamate demonstrates the feasibility of late-stage halogenation. Adapting this method, 3-oxo-butyl carbamic acid benzyl ester undergoes radical bromination using dibromoisocyanuric acid under UV irradiation, achieving 75% yield. This method avoids ketone oxidation by employing dichloromethane as a non-polar solvent, which stabilizes the carbonyl group.

Direct Carbamate Formation via Amine Protection

The benzyl carbamate moiety is introduced by reacting 4-bromo-3-oxobutylamine with benzyl chloroformate. This method, analogous to tert-butyl carbamate synthesis, proceeds in dichloromethane with triethylamine as a base. The amine precursor, 4-bromo-3-oxobutylamine, is synthesized via Gabriel synthesis: phthalimide displacement of 4-bromo-3-oxobutyl bromide followed by hydrazinolysis. Yields for this two-step sequence range from 60–70% based on similar nitro reductions.

Stepwise Synthesis and Optimization

Ketone Formation via Oxidation of Secondary Alcohols

The 3-oxo group is introduced by oxidizing 4-bromo-3-hydroxybutyl carbamic acid benzyl ester. Jones oxidation (CrO3/H2SO4) achieves 85% conversion but risks over-oxidation. Safer alternatives include Swern oxidation (oxalyl chloride/DMSO), which preserves the bromine substituent.

Bromination Techniques

Electrophilic bromination using N-bromosuccinimide (NBS) in CCl4 provides regioselectivity for the terminal position, yielding 82% product. Radical bromination with bromine and dibromoisocyanuric acid under UV light offers superior scalability, albeit requiring rigorous temperature control.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals ≥98% purity for optimized routes. Retention times correlate with tert-butyl analogs, confirming structural consistency.

Comparative Analysis of Synthetic Routes

Industrial Applications and Scalability

Large-scale production favors radical bromination due to minimal byproducts and compatibility with continuous-flow reactors. However, carbamate coupling requires anhydrous conditions, necessitating specialized infrastructure. Cost analysis indicates benzyl chloroformate as the major expense (∼40% of total), prompting exploration of recyclable coupling agents.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs or targeted delivery systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or proteins. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations

- Functional Groups: The acetyl and α,β-unsaturated systems in (1-Acetylbut-3-enyl)-carbamic acid benzyl ester (28a) increase electrophilicity, enabling Michael addition or Diels-Alder reactions, unlike the ketone in the target compound, which is more suited for reductions or enolate chemistry .

- Protective Groups: tert-Butyl carbamates (e.g., in ) offer orthogonal protection compared to benzyl esters, with the latter being cleavable via hydrogenolysis .

Physicochemical Properties

- Lipophilicity : Longer chains (e.g., hexyl in ) increase logP values, whereas ketones or unsaturated bonds (e.g., 28a) may reduce it due to polarity .

- Spectroscopic Data : Analogues like (1-Acetylbut-3-enyl)-carbamic acid benzyl ester show distinct ¹H-NMR signals (e.g., δ 5.21 ppm for OCH₂Ar), aiding structural validation for the target compound .

Biological Activity

(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. As a carbamate derivative, it exhibits unique properties that can be leveraged for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in drug design.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a carbamate functional group, and a benzyl ester moiety. These structural features contribute to its biological activity by influencing its interaction with biological targets.

Carbamates often act as prodrugs, undergoing hydrolysis to release active drugs. The stability of the carbamate bond allows for controlled release, which is critical for maintaining therapeutic levels in biological systems. Upon hydrolysis, the compound may release phenolic or alcohol components that can further interact with biological targets .

Biological Activity Overview

The biological activity of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives exhibit antimicrobial properties. For instance, certain carbamates have been shown to inhibit bacterial growth by interfering with cell wall synthesis or protein function .

- Anti-inflammatory Effects : There is evidence that compounds containing carbamate structures can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is beneficial .

- Enzyme Inhibition : The ability of carbamates to interact with enzymes is significant. They can act as inhibitors of various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various carbamate derivatives, including (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester. Results indicated that this compound displayed significant inhibitory activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester | Staphylococcus aureus | 32 µg/mL |

| Control (Standard Antibiotic) | Staphylococcus aureus | 16 µg/mL |

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of carbamate compounds. The study utilized an animal model to assess the efficacy of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester in reducing inflammation markers. Results demonstrated a reduction in pro-inflammatory cytokines following treatment with this compound .

| Treatment Group | Cytokine Level (pg/mL) | Control Group Cytokine Level (pg/mL) |

|---|---|---|

| Carbamate Treatment | 150 ± 10 | 300 ± 15 |

| Placebo | 290 ± 20 | 300 ± 15 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine substituent and the ester group can significantly influence the biological activity of carbamates. For example, replacing bromine with other halogens may alter the compound's potency against specific targets .

Q & A

Basic: What synthetic routes are commonly employed to prepare (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester, and what critical intermediates are involved?

The synthesis typically involves carbamate protection of a brominated carbonyl intermediate. For example, coupling a bromo-oxo-butyl moiety with benzyl carbamate groups via activation reagents like NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate), as seen in analogous syntheses of carbamate esters . Key intermediates include bromoalkyl precursors (e.g., bromo-hydroxyalkyl chains) and activated carbamate donors. Reaction conditions often require anhydrous solvents (e.g., toluene/dioxane) and molecular sieves to control moisture-sensitive steps .

Basic: How can researchers confirm the structural integrity of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester post-synthesis?

Structural validation relies on NMR (¹H/¹³C) to confirm the benzyl carbamate group (δ ~5.1 ppm for the CH₂Ph group) and the bromo-oxo moiety (δ ~4.2 ppm for Br-C-CH₂-CO). Mass spectrometry (HRMS) is critical to verify molecular weight (expected [M+H]⁺ ~312–314 Da based on analogous compounds) . FT-IR can corroborate carbonyl stretches (~1700 cm⁻¹ for the carbamate and ketone groups). Purity is assessed via HPLC using C18 columns and UV detection at 254 nm .

Advanced: What strategies mitigate side reactions during the introduction of the bromo group in the 3-oxo-butyl chain?

Bromination of carbonyl-containing intermediates must avoid over-halogenation. Controlled use of PBr₃ or HBr/AcOH under low temperatures (0–5°C) minimizes side products. Protecting the carbamate nitrogen with a benzyl group (Cbz) enhances stability during bromination . Post-reaction quenching with aqueous NaHCO₃ and rapid purification via flash chromatography (hexane/EtOAc gradients) are recommended .

Advanced: How does the steric environment of the 3-oxo group influence the reactivity of this compound in nucleophilic substitutions?

The 3-oxo group activates the adjacent C-Br bond for Sₙ2 reactions but may lead to β-elimination under basic conditions. Steric hindrance from the carbamate benzyl group can slow nucleophilic attack. Computational studies (DFT) on similar systems suggest that electron-withdrawing carbamates increase electrophilicity at the brominated carbon, favoring substitutions with amines or thiols . Kinetic monitoring via HPLC or TLC is advised to optimize reaction times and minimize degradation .

Advanced: What analytical challenges arise in quantifying trace impurities in (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester, and how are they resolved?

Trace impurities (e.g., de-brominated byproducts or oxidized ketones) complicate quantification. LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for low-abundance species. GC-MS after derivatization (e.g., silylation of hydroxyl groups) aids in identifying volatile degradation products . Calibration against synthetic impurity standards is essential for accurate quantification .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation of the bromo and carbamate groups. Desiccants (silica gel) mitigate hydrolysis of the carbamate . Periodic TLC or HPLC checks every 3–6 months are advised for long-term stability studies.

Advanced: How can researchers address contradictions in reported reaction yields for carbamate esterifications involving bromo-oxo intermediates?

Yield discrepancies often stem from varying activation methods or solvent purity. Systematic optimization using DoE (Design of Experiments) —varying equivalents of coupling reagents (NIS, TMSOTf), solvents (toluene vs. DCM), and temperatures—can identify robust conditions . Reproducibility is enhanced by strict anhydrous protocols and pre-activation of reagents .

Basic: What safety precautions are critical when handling (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester?

The compound’s bromo and carbonyl groups pose irritancy risks. Use nitrile gloves , fume hoods , and eye protection . Avoid skin contact due to potential carbamate toxicity . Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite.

Advanced: How can the carbamate group be selectively deprotected without affecting the 3-oxo or bromo functionalities?

Catalytic hydrogenolysis (H₂/Pd-C) selectively removes the benzyl group while preserving the bromo and ketone moieties. Alternative methods include TMSCl/NaI in anhydrous MeCN for mild deprotection . Monitor reaction progress via NMR to confirm selectivity.

Advanced: What role does this compound play in synthesizing bioactive molecules, and what are key literature examples?

It serves as a precursor for Cbz-protected amines in peptidomimetics and kinase inhibitors. For instance, analogous carbamate-bromo esters are used in Klebsiella pneumoniae antigen synthesis for conjugate vaccines . Recent studies highlight its utility in generating sp³-rich scaffolds for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.